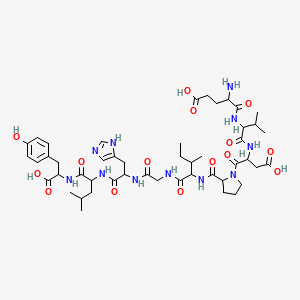
H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh” is a peptide composed of the amino acids glutamic acid, valine, aspartic acid, proline, isoleucine, glycine, histidine, leucine, and tyrosine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS, utilizing automated synthesizers to increase efficiency and yield. The process is optimized for scalability and cost-effectiveness, ensuring high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted with other amino acids to modify their properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .
Wissenschaftliche Forschungsanwendungen
Peptides like “H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh” have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in the study of protein structure and function.
Biology: Play roles in cell signaling, immune response, and enzymatic activity.
Medicine: Investigated for therapeutic uses, including as drugs for treating diseases like cancer and diabetes.
Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.
Wirkmechanismus
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can trigger various biological pathways, leading to effects like signal transduction, metabolic regulation, or immune response modulation. The exact mechanism depends on the peptide’s sequence and structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-phe-leu-trp-gly-pro-arg-ala-leu-val-oh
- H-gly-leu-tyr-oh
- H-met-glu-val-asp-pro-ile-gly-his-leu-tyr-oh
Uniqueness
The uniqueness of “H-glu-val-asp-pro-ile-gly-his-leu-tyr-oh” lies in its specific sequence of amino acids, which determines its structure and function. Compared to similar peptides, it may have distinct biological activities or therapeutic potential due to differences in amino acid composition and arrangement .
Eigenschaften
IUPAC Name |
4-amino-5-[[1-[[3-carboxy-1-[2-[[1-[[2-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H71N11O15/c1-7-26(6)40(58-44(69)35-9-8-16-59(35)47(72)33(20-38(64)65)55-46(71)39(25(4)5)57-41(66)30(49)14-15-37(62)63)45(70)51-22-36(61)53-32(19-28-21-50-23-52-28)43(68)54-31(17-24(2)3)42(67)56-34(48(73)74)18-27-10-12-29(60)13-11-27/h10-13,21,23-26,30-35,39-40,60H,7-9,14-20,22,49H2,1-6H3,(H,50,52)(H,51,70)(H,53,61)(H,54,68)(H,55,71)(H,56,67)(H,57,66)(H,58,69)(H,62,63)(H,64,65)(H,73,74) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMSPZUXOMNGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H71N11O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethanol,2-[[4-[2-(4-hexyl-5-nitro-2-thiazolyl)diazenyl]phenyl](4,4,4-trifluorobutyl)amino]-](/img/structure/B15095830.png)
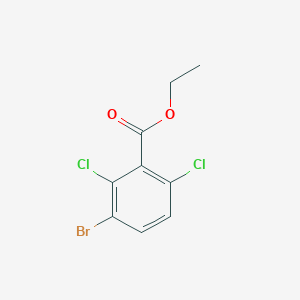
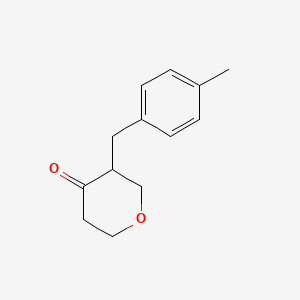
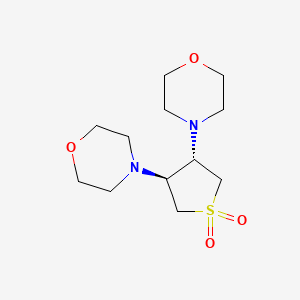
![N-benzyl[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B15095856.png)
![(2Z)-2-(4-fluorobenzylidene)imidazo[2,1-b][1,3]benzothiazol-3(2H)-one](/img/structure/B15095865.png)
![2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-4-methyl-pentanoic acid (2,3-dihydro-benzo[1,4]dioxin-6-yl)-amide](/img/structure/B15095872.png)

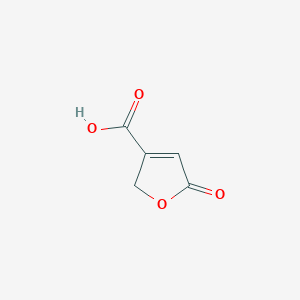
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B15095891.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(pentyloxy)benzamide](/img/structure/B15095910.png)
![4-[(Dithylphosphono)difluoromethyl]-N-(fluoren-9-ylmethoxycarbonyl)-L-phenylalamine](/img/structure/B15095919.png)
![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, methyl ester](/img/structure/B15095927.png)
